molecular formula C15H18N2O2 B3033254 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde CAS No. 1011349-26-0

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethoxybenzaldehyde

Cat. No. B3033254
CAS RN: 1011349-26-0
M. Wt: 258.32 g/mol
InChI Key: ZAUQGVAVTOOIQY-UHFFFAOYSA-N
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Description

Pyrazole-based ligands have gained significant attention due to their various potential applications in the catalysis area, medicine, biomimetism studies , and more . Pyrazole and its derivatives can promote a unique coordination with the metal ions, which can be used as a precursor for the development of metalloenzyme .


Synthesis Analysis

The synthesis of pyrazole-based ligands has been demonstrated in various studies. For instance, the ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .


Molecular Structure Analysis

In one study, the crystalline structure of a compound was completely determined by single-crystal X-ray diffraction . The indolizine ring system in the molecule is essentially planar, with r.m.s. deviations of 0.030 and 0.028 Å .


Chemical Reactions Analysis

Pyrazole-based ligands have shown excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals .


Physical And Chemical Properties Analysis

The pyrazole rings of these polyazole ligands are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Catalysis and Organic Synthesis

properties

IUPAC Name

3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-4-19-15-6-5-13(10-18)8-14(15)9-17-12(3)7-11(2)16-17/h5-8,10H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUQGVAVTOOIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)CN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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